molecular formula C15H12FIN2O2 B3841503 3-fluoro-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]benzohydrazide

3-fluoro-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B3841503
M. Wt: 398.17 g/mol
InChI Key: KGFOAYLNOXMTFO-GIJQJNRQSA-N
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Description

3-fluoro-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in various fields of research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 3-iodo-4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing purification techniques such as column chromatography or recrystallization to obtain the desired product in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-fluoro-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can enhance its biological activity. It can also interact with cellular proteins and enzymes, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both fluorine and iodine atoms in its structure, which can significantly influence its reactivity and biological activity. The methoxy group also adds to its distinct chemical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-fluoro-N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FIN2O2/c1-21-14-6-5-10(7-13(14)17)9-18-19-15(20)11-3-2-4-12(16)8-11/h2-9H,1H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFOAYLNOXMTFO-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-fluoro-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]benzohydrazide
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3-fluoro-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]benzohydrazide
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3-fluoro-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]benzohydrazide
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3-fluoro-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]benzohydrazide

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